molecular formula C₁₃H₁₁D₅N₂O₄ B028696 Phenylacetyl-d5 L-Glutamine CAS No. 1331909-01-3

Phenylacetyl-d5 L-Glutamine

Cat. No.: B028696
CAS No.: 1331909-01-3
M. Wt: 269.31 g/mol
InChI Key: JFLIEFSWGNOPJJ-CJMNRESHSA-N
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Description

Phenylacetyl-d5 L-Glutamine is a deuterium-labeled derivative of phenylacetylglutamine. It is a stable isotope-labeled compound used primarily in scientific research. Phenylacetylglutamine is a naturally occurring metabolite formed by the conjugation of phenylacetate and glutamine. It is commonly found in human urine and is associated with urea cycle disorders, where it helps in the removal of excess nitrogen from the body .

Biochemical Analysis

Biochemical Properties

Phenylacetyl-d5 L-Glutamine is involved in biochemical reactions in the body. The metabolism and conjugation of phenylacetate with glutamine in the liver involve amino acid acetylation carried out by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . This enzyme catalyzes the reaction of the substrates phenylacetyl-CoA and L-glutamine to produce CoA and alpha-N-phenylacetyl-L-glutamine and phenylacetic acid .

Cellular Effects

This compound has been implicated in the onset of stroke . It has been found to be associated with stroke severity indicators, mainly age and NIHSS score . Moreover, it has been suggested that this compound levels could be used to distinguish recurrent stroke patients from non-stroke controls .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is produced through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate . These compounds are used as treatments for physiological dysfunction in urea cycling .

Temporal Effects in Laboratory Settings

It is known that in 24 hours, 80-100% of a dose of phenylbutyrate is excreted in the urine as phenylacetylglutamine .

Metabolic Pathways

This compound is involved in the metabolic pathways of the degradation of phenylacetate when in the presence of glutamine in the liver . It is also produced in higher concentrations in the body through the metabolic degradation pathway of the pharmaceutical compounds sodium phenylbutyrate, glycerol phenylbutyrate, and sodium phenylacetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetyl-d5 L-Glutamine can be synthesized through the reaction of phenylacetyl-d5 chloride with L-glutamine in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phenylacetyl-d5 L-Glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylacetyl-d5 L-Glutamine has several applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways of phenylacetylglutamine metabolism.

    Biology: Helps in studying the role of phenylacetylglutamine in cellular processes and its impact on cellular metabolism.

    Medicine: Investigated as a biomarker for urea cycle disorders and other metabolic conditions. It is also used in pharmacokinetic studies to track the metabolism of drugs.

    Industry: Employed in the production of stable isotope-labeled compounds for research and development purposes

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it an ideal tracer for metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as mass spectrometry. This compound provides valuable insights into the metabolic pathways and mechanisms of action of phenylacetylglutamine .

Properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19)/t10-/m0/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLIEFSWGNOPJJ-CJMNRESHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547792
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331909-01-3
Record name N~2~-[(~2~H_5_)Phenylacetyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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